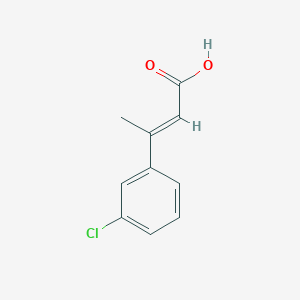

3-(3-Chlorophenyl)but-2-enoic acid

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCCQHVRLZOUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705806 | |

| Record name | 3-(3-Chlorophenyl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7394-51-6 | |

| Record name | 3-(3-Chlorophenyl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)but-2-enoic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)but-2-enoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the butenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter the compound’s electronic and steric properties:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)but-2-enoic acid | Meta-chloro | C₁₀H₉ClO₂ | ~196.63* | Moderate electron-withdrawing effect |

| (E)-3-(4-Chlorophenyl)but-2-enoic acid | Para-chloro | C₁₀H₉ClO₂ | 196.63 | Stronger electron-withdrawing (para-directing) |

| 3-(4-Methoxyphenyl)but-2-enoic acid | Para-methoxy | C₁₁H₁₂O₃ | ~192.21* | Electron-donating (resonance effects) |

| 3-(2-Fluorophenyl)but-2-enoic acid | Ortho-fluoro | C₁₀H₉FO₂ | 180.18 | Strong electron-withdrawing (inductive) |

| 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | Ortho-CF₃ | C₁₁H₉F₃O₂ | 230.18 | Extreme electron-withdrawing (steric + inductive) |

*Calculated based on molecular formula.

- Chlorine vs. Fluorine: The meta-chloro group in this compound exerts a weaker electron-withdrawing effect compared to ortho-fluoro substituents (e.g., 3-(2-Fluorophenyl)but-2-enoic acid, CAS 1130-95-6), where fluorine’s electronegativity enhances acidity .

- Chloro vs. Methoxy: The para-methoxy group in 3-(4-Methoxyphenyl)but-2-enoic acid ( CAS data in ) donates electrons via resonance, increasing solubility in polar solvents compared to chloro-substituted analogs.

Acidity and Reactivity

The carboxylic acid group’s acidity (pKa) is influenced by substituent effects:

- Chlorine substituents : Electron-withdrawing groups lower the pKa (increased acidity). Para-chloro derivatives (e.g., CAS 81187-89-5 ) are more acidic than meta-chloro due to stronger resonance withdrawal .

- Trifluoromethyl groups: 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid (CAS 1356809-47-6) exhibits even higher acidity due to the CF₃ group’s inductive effects .

Q & A

Q. Key Considerations :

- Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics.

- Purification often involves recrystallization from ethanol/water mixtures or column chromatography .

Basic: How is the structure of this compound confirmed experimentally?

Characterization relies on a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : The trans coupling constant (J = 12–16 Hz) between H₂ and H₃ confirms the α,β-unsaturated system. Aromatic protons (3-chlorophenyl) appear as a multiplet in δ 7.2–7.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~170 ppm, while the α and β carbons (C2 and C3) appear at δ ~120–140 ppm .

- IR Spectroscopy : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 196.6 (C₁₀H₉ClO₂) with fragments corresponding to decarboxylation (m/z 151) and chlorine loss .

Advanced Tip : For E/Z isomer differentiation, NOESY NMR can detect spatial proximity between the phenyl group and the β-hydrogen .

Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

The E/Z ratio is highly sensitive to:

- Catalysts : Lewis acids (e.g., SnCl₄) favor E-isomer formation by stabilizing the transition state through coordination with the carbonyl oxygen .

- Temperature : Higher temperatures (~80°C) promote thermodynamic control, favoring the more stable E-isomer .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, potentially increasing Z-isomer content due to steric effects .

Data Contradiction Example : A study reporting 90% E-isomer using BF₃·Et₂O vs. 70% E-isomer without catalysts highlights the role of reaction design in stereochemical control.

Advanced: What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from:

- Isomeric Purity : Unresolved E/Z mixtures can broaden melting ranges. Recrystallization or chiral HPLC is recommended for purification .

- Hydration/Solvation : Anhydrous vs. hydrated forms (e.g., hemihydrates) alter melting points. Thermogravimetric analysis (TGA) can identify solvates .

- Instrument Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) and IR peaks with reference libraries .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .

- Waste Disposal : Collect acidic waste separately and neutralize with bicarbonate before disposal .

Advanced: What biological activities are hypothesized for this compound based on structural analogs?

While direct studies are limited, structurally related compounds suggest:

- Anti-inflammatory Activity : Fluorinated analogs (e.g., 3-(4-Fluorophenyl)but-2-enoic acid) inhibit COX-2 via π-π stacking with aromatic residues in the active site .

- Antimicrobial Potential : Chlorophenyl groups disrupt bacterial membrane integrity, as seen in pent-2-enoic acid derivatives .

- Metabolic Stability : The chlorine atom may reduce oxidative metabolism, extending half-life in vivo .

Research Gap : Empirical validation through in vitro assays (e.g., MIC testing, COX inhibition) is needed to confirm these hypotheses .

Advanced: How can computational methods aid in optimizing the synthesis or bioactivity of this compound?

- DFT Calculations : Predict reaction pathways and transition states to identify optimal catalysts .

- Molecular Docking : Screen against protein targets (e.g., COX-2, bacterial enzymes) to prioritize bioactivity assays .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity using regression models .

Basic: What are the key challenges in scaling up the synthesis of this compound?

- Isomer Separation : Chromatography is impractical at scale; alternative methods (e.g., fractional crystallization) must be developed .

- Catalyst Recycling : Transition-metal catalysts (e.g., Pd) require efficient recovery to reduce costs .

- Byproduct Management : Chlorinated byproducts (e.g., 3-chlorophenol) necessitate stringent waste treatment to meet environmental regulations .

Advanced: How does the electronic effect of the 3-chlorophenyl group influence reactivity?

- Resonance and Inductive Effects : The electron-withdrawing chlorine atom stabilizes the α,β-unsaturated system, increasing electrophilicity at the β-carbon. This enhances susceptibility to nucleophilic attack (e.g., Michael additions) .

- Aromatic Ring Orientation : The meta-chlorine position minimizes steric hindrance, facilitating planar alignment of the phenyl ring with the conjugated double bond .

Basic: What analytical techniques are used to assess purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify isomeric purity .

- Elemental Analysis : Verify C, H, Cl, and O percentages within ±0.3% of theoretical values .

- Melting Point Analysis : Sharp melting points (e.g., 145–147°C) indicate high crystalline purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.